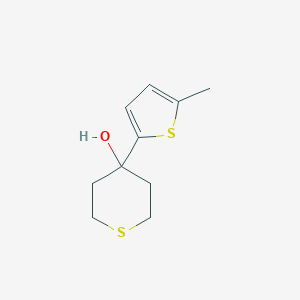

4-(5-Methylthiophen-2-yl)thian-4-ol

Description

The Strategic Importance of Thiophene (B33073) and Related Heterocycles in Organic Synthesis

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, holds a position of paramount importance in the world of organic synthesis. nih.govnumberanalytics.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active compound without a loss of activity. wikipedia.orgcognizancejournal.com This principle has been successfully applied in the development of numerous pharmaceuticals. wikipedia.org

The reactivity of the thiophene ring, which is more susceptible to electrophilic substitution than benzene, makes it a valuable building block for creating more complex molecules. numberanalytics.com Chemists utilize a variety of synthetic strategies, including cross-coupling reactions and C-H activation, to incorporate thiophene into diverse molecular frameworks. numberanalytics.com These strategies have enabled the synthesis of linear π-conjugated systems for organic electronics, macrocyclic compounds for supramolecular chemistry, and intricate heterocyclic systems for drug discovery. numberanalytics.com

Understanding the Thian (Tetrahydrothiopyran) Structural Motif in Molecular Architectures

Thian, also known as tetrahydrothiopyran, is a six-membered saturated heterocycle containing a sulfur atom. Unlike the aromatic thiophene, thian possesses a flexible, non-planar structure. This conformational flexibility is a key feature in its role in molecular design, influencing the three-dimensional shape and, consequently, the biological activity and physical properties of the molecule it is part of. The thian motif is a crucial component in the synthesis of various complex molecules and serves as a foundational structure in medicinal chemistry.

Positioning of 4-(5-Methylthiophen-2-yl)thian-4-ol within Advanced Organic Synthesis and Material Precursor Chemistry

The compound this compound represents a fascinating convergence of the thiophene and thian structural motifs. This molecule features a thian ring substituted at the 4-position with both a hydroxyl group and a 5-methylthiophen-2-yl group. This specific arrangement suggests its potential as a versatile intermediate in advanced organic synthesis. The hydroxyl group can serve as a handle for further functionalization or as a directing group in stereoselective reactions. The presence of the electronically rich 5-methylthiophene moiety opens up avenues for a variety of cross-coupling reactions, allowing for the construction of more elaborate molecular structures.

Furthermore, the combination of the robust thiophene unit, known for its role in conductive polymers and organic electronics, and the saturated thian backbone suggests that this compound could serve as a unique precursor for novel materials. The tailored synthesis of polymers or other materials incorporating this specific building block could lead to the development of materials with unique optical, electronic, or thermal properties. While detailed research findings on this specific compound are not widely available in the public domain, its constituent parts point towards a promising future in both synthetic and materials chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methylthiophen-2-yl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS2/c1-8-2-3-9(13-8)10(11)4-6-12-7-5-10/h2-3,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBMCHVHFCLAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 5 Methylthiophen 2 Yl Thian 4 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds (disconnections) to identify potential precursors, known as synthons. amazonaws.com

Analytical Deconstruction of the Thian-4-ol Core Structure

The target molecule, 4-(5-Methylthiophen-2-yl)thian-4-ol, is a tertiary alcohol. The most strategic disconnection for such a structure is the carbon-carbon bond between the quaternary carbinol carbon and one of its substituents. In this case, cleaving the bond between the C4 of the thian ring and the C2 of the thiophene (B33073) ring is the most logical approach.

This disconnection reveals two key synthons: a nucleophilic 5-methylthiophen-2-yl anion and an electrophilic thian-4-one cation. The corresponding chemical equivalents for these synthons are an organometallic reagent derived from 5-methylthiophene and the ketone, thian-4-one (also known as tetrahydrothiopyran-4-one). The reaction to form the target molecule would be a nucleophilic addition, a classic and highly reliable transformation. A Grignard reaction, for example, involves the addition of an organomagnesium halide to a ketone to form a tertiary alcohol after an acidic workup. organic-chemistry.orgwikipedia.org

Table 1: Retrosynthetic Disconnection of the Thian-4-ol Core

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |

|---|

Deconstruction Strategies for the 5-Methylthiophen-2-yl Subunit

The 5-methylthiophen-2-yl organometallic reagent is not a primary starting material and must be synthesized. A retrosynthetic analysis of this subunit points towards 2-bromo-5-methylthiophene (B1266114) as an immediate precursor. Organomagnesium (Grignard) and organolithium reagents are commonly prepared from their corresponding organic halides. tcu.edu

Further deconstruction of 2-bromo-5-methylthiophene leads to the commercially available starting material, 2-methylthiophene (B1210033). The required transformation is an electrophilic aromatic substitution, specifically a bromination reaction, which selectively installs a bromine atom at the C5 position of the thiophene ring.

Advanced Approaches to the Thian-4-ol Ring System

The forward synthesis hinges on the coupling of the two key fragments identified during the retrosynthetic analysis. The central reaction is the formation of the tertiary alcohol.

Synthetic Pathways Initiated from Thian-4-one and Organometallic Reagents

The formation of this compound is most efficiently achieved through the nucleophilic addition of a 5-methylthiophen-2-yl organometallic species to thian-4-one. The carbon atom attached to the magnesium in a Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. wikipedia.orgyoutube.com

The reaction proceeds in two stages:

Addition: The Grignard reagent, 5-methylthiophen-2-ylmagnesium bromide, is added to a solution of thian-4-one in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction must be conducted under anhydrous conditions to prevent the Grignard reagent from being protonated by water, which would quench the reaction. wikipedia.orgtcu.edu This step forms a magnesium alkoxide intermediate.

Workup: The reaction mixture is then treated with a mild acid (e.g., aqueous ammonium (B1175870) chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the final tertiary alcohol product, this compound. youtube.com

An alternative to the Grignard reagent is the corresponding organolithium species, 2-lithio-5-methylthiophene, which can be formed by treating 2-bromo-5-methylthiophene with an organolithium base like n-butyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts.

Cyclization and Ring-Forming Reactions for Thian Scaffolds

The precursor, thian-4-one, can be synthesized through various methods. A common approach involves the diepoxide ring-opening with a sulfide (B99878) source, followed by oxidation. Another established route is the Dieckmann condensation of appropriate diesters containing a sulfur atom, followed by hydrolysis and decarboxylation. These methods provide the necessary six-membered heterocyclic ketone scaffold for the subsequent key addition reaction.

The Construction of the 5-Methylthiophen-2-yl Substructure

The successful synthesis of the target molecule relies on the efficient preparation of the key nucleophilic component. This is typically a two-step process starting from 2-methylthiophene.

Step 1: Synthesis of 2-Bromo-5-methylthiophene The first step is the regioselective halogenation of 2-methylthiophene. The thiophene ring is highly activated towards electrophilic aromatic substitution, with a strong preference for reaction at the C2 and C5 positions. Since the C2 position is blocked by a methyl group, the substitution occurs predominantly at the C5 position. Bromination can be achieved using various reagents.

Table 2: Reagents for the Bromination of 2-Methylthiophene

| Reagent | Conditions | Selectivity |

|---|---|---|

| Bromine (Br₂) | Acetic acid, dark | Good, but can lead to over-bromination |

Using N-Bromosuccinimide (NBS) is often preferred as it provides a low concentration of bromine, minimizing the formation of di-brominated byproducts. researchgate.net

Step 2: Formation of the Organometallic Reagent With 2-bromo-5-methylthiophene in hand, the organometallic reagent can be prepared.

Grignard Reagent: Stirring 2-bromo-5-methylthiophene with magnesium turnings in an anhydrous ether solvent initiates the formation of 5-methylthiophen-2-ylmagnesium bromide. tcu.edu

Organolithium Reagent: Alternatively, treating 2-bromo-5-methylthiophene with a strong base like n-butyllithium at low temperatures (e.g., -78 °C) in THF results in a metal-halogen exchange to produce 2-lithio-5-methylthiophene. Direct deprotonation of 2-methylthiophene at the C5 position with a sufficiently strong base is also a viable route.

This organometallic species is then used immediately in the reaction with thian-4-one as described in section 2.2.1.

Convergent and Linear Coupling Strategies for Assembling the Full Molecular Scaffold

The assembly of the final this compound molecule can be approached through either a linear or a convergent synthesis. fiveable.melumenlearning.com A linear synthesis involves the sequential modification of a single starting material, while a convergent synthesis joins two or more complex fragments that have been prepared independently. chemistnotes.compediaa.comwikipedia.org For a molecule of this complexity, a convergent approach is generally more efficient.

The key step in a convergent synthesis of this compound is the formation of the carbon-carbon bond between the C2 position of the 5-methylthiophene ring and the C4 position of the thian ring. A highly effective and straightforward method to achieve this is through the nucleophilic addition of a 5-methyl-2-thienyl organometallic reagent to thian-4-one.

This can be readily accomplished by first generating 2-lithio-5-methylthiophene via the deprotonation of 2-methylthiophene with an organolithium reagent like n-butyllithium. The subsequent reaction of this organolithium species with thian-4-one, followed by an aqueous workup, directly yields the target tertiary alcohol, this compound. This approach is highly convergent and atom-economical.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 2-Lithio-5-methylthiophene | Thian-4-one | Nucleophilic Addition | This compound |

| 5-Methyl-2-thienylmagnesium bromide | Thian-4-one | Grignard Reaction | This compound |

Functional group interconversions (FGIs) are essential for preparing the necessary precursors for the key coupling step. ub.eduimperial.ac.uk For instance, if a cross-coupling strategy is employed, the synthesis of the required functionalized thiophene and thian derivatives will likely involve several FGIs.

Optimization of Reaction Conditions and Principles of Green Chemistry in Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. For the key nucleophilic addition step, factors such as the choice of solvent, reaction temperature, and the nature of the organometallic reagent can significantly impact the outcome.

In line with the principles of green chemistry, the selection of solvents and reagents should aim to minimize environmental impact. rsc.orgrsc.org For Grignard-type reactions, the use of greener etheral solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, is a more sustainable alternative to traditional solvents like diethyl ether or tetrahydrofuran (THF). sigmaaldrich.comresearchgate.net

Furthermore, designing the synthesis to have a high atom economy is a core principle of green chemistry. jocpr.comwikipedia.orgjk-sci.comacs.org The convergent nucleophilic addition of 2-lithio-5-methylthiophene to thian-4-one is an excellent example of an atom-economical reaction, as all the atoms from the reactants are incorporated into the final product. In contrast, some cross-coupling reactions may have lower atom economy due to the generation of stoichiometric byproducts.

Application of Diverse Catalytic Systems and Reaction Environment Control

One sophisticated approach involves the use of an added-metal-free catalytic system for the nucleophilic addition of Grignard reagents to ketones. acs.orgorganic-chemistry.org This system may utilize a combination of a quaternary ammonium salt, such as tetrabutylammonium (B224687) chloride (NBu4Cl), and an organic base or additive like diglyme (DGDE) in a solvent such as tetrahydrofuran (THF). organic-chemistry.org The role of the NBu4Cl is to shift the Schlenk equilibrium of the Grignard reagent, favoring the formation of dimeric species that can enhance the addition reaction via a six-membered transition state. organic-chemistry.org The additive, DGDE, can increase the nucleophilicity of the Grignard reagent through coordination. organic-chemistry.org This catalytic system is effective in promoting the desired addition reaction while minimizing side reactions like enolization and reduction, leading to higher yields of the tertiary alcohol product. organic-chemistry.org

For the synthesis of this compound, the Grignard reagent would be 5-methylthiophen-2-ylmagnesium bromide, prepared from 2-bromo-5-methylthiophene and magnesium metal. google.comgoogle.com The reaction with thian-4-one in the presence of a catalytic amount of NBu4Cl and DGDE would be expected to proceed efficiently to the desired product.

Alternatively, organolithium reagents can be employed for the nucleophilic addition. wikipedia.orgmt.com 2-Lithio-5-methylthiophene can be generated by the deprotonation of 2-methylthiophene with a strong base like n-butyllithium (n-BuLi). mt.comorganicchemistrydata.org The subsequent reaction with thian-4-one would yield the lithium alkoxide of the product, which upon acidic workup, would give this compound. While often not requiring a catalyst for the addition step itself, the control of the reaction environment, such as low temperatures (e.g., -78 °C), is crucial to prevent side reactions due to the high reactivity of organolithium species. mt.com

The table below illustrates a hypothetical comparison of these catalytic systems for the synthesis of the target compound.

| Catalyst/Reagent System | Precursor 1 | Precursor 2 | Typical Conditions | Key Advantages |

| Mg / NBu4Cl (cat.) / DGDE | 2-Bromo-5-methylthiophene | Thian-4-one | THF, room temp. | High efficiency, minimizes side reactions, metal-free catalyst system. organic-chemistry.org |

| n-BuLi | 2-Methylthiophene | Thian-4-one | THF, -78 °C to r.t. | High reactivity, clean conversion for non-enolizable ketones. |

This table is illustrative and based on general principles of analogous reactions.

Considerations for Stereochemical Control and Diastereoselectivity in Multi-Step Syntheses

When the thiane (B73995) ring of the ketone precursor is substituted, the nucleophilic addition of the 5-methylthiophen-2-yl moiety can lead to the formation of diastereomers. The stereochemical outcome of such additions is influenced by several factors, including the steric and electronic properties of the substituents on the thiane ring and the nature of the nucleophile.

The addition of a nucleophile to a cyclic ketone, like a substituted thian-4-one, generally proceeds via two main trajectories: axial attack and equatorial attack. The preferred direction of attack is often dictated by a balance of steric hindrance and stereoelectronic effects. For instance, in the absence of overwhelming steric hindrance, nucleophiles often prefer to attack from the axial direction to maximize orbital overlap with the carbonyl's π* orbital, as described by the Bürgi-Dunitz trajectory. This leads to the formation of an equatorial alcohol. Conversely, a bulky nucleophile or a sterically hindered ketone may favor equatorial attack, resulting in an axial alcohol.

In the context of synthesizing a specific diastereomer of a substituted this compound derivative, controlling the facial selectivity of the nucleophilic addition is paramount. Chiral catalysts or auxiliaries can be employed to achieve enantioselective or diastereoselective additions. For example, chiral phosphoramide ligands have been shown to be effective in promoting the enantioselective addition of organozinc reagents (derived from Grignard reagents) to ketones. rsc.org

Furthermore, models such as the Felkin-Anh and Cornforth-Evans models can be used to predict the stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds. youtube.comdiva-portal.orgdiva-portal.org These models consider the steric and electronic effects of the substituents adjacent to the carbonyl group to predict which face of the carbonyl is more accessible to the incoming nucleophile. While thian-4-one itself is achiral, any pre-existing chirality on the thiane ring would necessitate such considerations to control the diastereoselectivity of the addition of the 5-methylthiophen-2-yl group.

Efficiency Assessment through Reaction Yields and Purity Metrics

The efficiency of any synthetic methodology is critically assessed by its reaction yield and the purity of the final product. For the synthesis of this compound, the nucleophilic addition of a Grignard or organolithium reagent to thian-4-one is expected to be a high-yielding process, particularly when side reactions are minimized through careful control of the reaction environment and the use of appropriate catalytic systems.

Yields for Grignard additions to ketones can range from good to excellent, often exceeding 80%. organic-chemistry.org The use of catalytic systems that enhance the rate of addition over competing pathways like enolization and reduction can significantly improve the isolated yield of the desired tertiary alcohol. organic-chemistry.org For instance, the metal-free catalytic system employing NBu4Cl and DGDE has been reported to produce tertiary alcohols in good to excellent yields. organic-chemistry.org

The purity of the synthesized this compound would be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The primary impurities in such a synthesis might include unreacted thian-4-one, the product of ketone reduction (4-thianol), or byproducts from the Grignard or organolithium reagent. Purification is typically achieved through column chromatography on silica gel.

The following table presents plausible data for the synthesis of this compound based on reported yields for analogous reactions.

| Synthetic Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |

| Catalytic Grignard Addition | 5-Methylthiophen-2-ylmagnesium bromide, Thian-4-one, NBu4Cl (10 mol%), DGDE | THF | Room Temp. | 85-95 | >98 |

| Stoichiometric Organolithium Addition | 2-Lithio-5-methylthiophene, Thian-4-one | THF | -78 °C to Room Temp. | 80-90 | >97 |

Note: The data in this table is representative of yields and purities commonly achieved for these types of reactions and is not based on a specific reported synthesis of this compound.

Elucidation of Chemical Reactivity and Transformative Processes of 4 5 Methylthiophen 2 Yl Thian 4 Ol

Intrinsic Reactivity of the Tertiary Alcohol Functional Group

The tertiary alcohol group in 4-(5-Methylthiophen-2-yl)thian-4-ol is a key site for various chemical transformations. Its reactivity is characterized by the absence of a hydrogen atom on the carbon bearing the hydroxyl group, which influences its behavior in oxidation and substitution reactions.

Acid-catalyzed dehydration of this compound is anticipated to proceed via an E1 elimination mechanism. Protonation of the hydroxyl group by an acid catalyst would form a good leaving group (water), which then departs to generate a tertiary carbocation. This carbocation, stabilized by the adjacent electron-rich thiophene (B33073) ring, can then be deprotonated by a weak base to form an alkene. The regioselectivity of this elimination would likely favor the formation of the most stable alkene, potentially leading to a mixture of products with the double bond either within the thiane (B73995) ring or exocyclic to it.

Table 1: Potential Olefin Products from Dehydration

| Product Name | Structure | Notes |

| 4-(5-Methylthiophen-2-yl)-3,6-dihydro-2H-thiopyran | Formation of the endocyclic alkene. | |

| 4-(5-Methylthiophen-2-yl)-5,6-dihydro-2H-thiopyran | Formation of the endocyclic alkene. | |

| 4-(5-Methylthiophen-2-yl)thian-4-ylidene | Formation of the exocyclic alkene. |

Tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. libretexts.orgyoutube.com This is because they lack a hydrogen atom on the carbinol carbon, which is necessary for the formation of a carbonyl group via common oxidation pathways. libretexts.org Strong oxidizing agents under harsh conditions might lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule rather than a simple oxidation of the alcohol.

Nucleophilic substitution at the tertiary carbon of this compound is expected to proceed through a unimolecular (SN1) mechanism. The reaction would be initiated by the protonation of the hydroxyl group, followed by the departure of water to form a tertiary carbocation intermediate. The stability of this carbocation is a critical factor influencing the reaction rate. The electron-donating nature of the adjacent 5-methylthiophene ring would be expected to stabilize the positive charge on the carbocation through resonance. This stabilized carbocation can then be attacked by a variety of nucleophiles to yield the corresponding substitution products. The stereochemical outcome of such reactions would likely be a racemic or near-racemic mixture of products due to the planar nature of the carbocation intermediate, allowing for nucleophilic attack from either face.

The tertiary hydroxyl group of this compound can be derivatized for various analytical and synthetic purposes. libretexts.orgsigmaaldrich.comresearchgate.netnih.govnih.gov For analytical applications, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization can enhance volatility or detectability. sigmaaldrich.comnih.govnih.gov Common derivatization reactions for alcohols include:

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl ether. sigmaaldrich.com This increases the volatility of the compound for GC analysis.

Acylation: Esterification with acylating agents such as acetic anhydride (B1165640) or a chromophoric acyl chloride to introduce a UV-active or fluorescent tag for HPLC detection. researchgate.netnih.govnih.gov

For synthetic purposes, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution or elimination reactions under milder conditions than direct acid catalysis.

Table 2: Common Derivatization Reactions for Tertiary Alcohols

| Derivatization Type | Reagent Example | Product Type | Purpose |

| Silylation | Trimethylsilyl chloride (TMSCl) | Silyl (B83357) Ether | Increase volatility for GC analysis. sigmaaldrich.com |

| Acylation | Acetic Anhydride | Ester | Enhance detectability for HPLC. researchgate.netnih.govnih.gov |

| Tosylation | p-Toluenesulfonyl chloride | Tosylate | Create a good leaving group for substitution/elimination. |

Comprehensive Reactivity Profile of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. wikipedia.orgchempedia.infochempedia.infopearson.com The presence of substituents on the ring directs the position of further electrophilic attack.

In this compound, the thiophene ring is substituted at the 2-position with the 4-hydroxythian-4-yl group and at the 5-position with a methyl group. Both of these substituents are generally considered to be activating and ortho-, para-directing. However, in a 2,5-disubstituted thiophene, the available positions for substitution are the 3- and 4-positions. The directing effects of the existing groups will influence the regioselectivity of further electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The precise outcome would depend on the specific electrophile and reaction conditions, but it is anticipated that a mixture of 3- and 4-substituted products could be formed. The steric bulk of the 4-hydroxythian-4-yl group at the 2-position might sterically hinder attack at the adjacent 3-position, potentially favoring substitution at the 4-position.

Organometallic Reactions and Cross-Couplings on the Thiophene Ring

The thiophene ring in this compound is amenable to various organometallic reactions, particularly cross-coupling reactions that are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed after converting the thiophene ring into an organometallic reagent or by coupling with an organometallic partner.

Common cross-coupling reactions applicable to thiophene derivatives include:

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide. youtube.comyoutube.com For the subject compound, this would typically involve converting the thiophene into a boronic acid or boronic ester and coupling it with an aryl or vinyl halide.

Stille Coupling: This reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide. youtube.com The thiophene moiety can be functionalized into a stannane (B1208499) for this purpose.

Heck Reaction: In the Heck reaction, a palladium catalyst is used to couple an unsaturated halide with an alkene. youtube.com

Kumada Coupling: This nickel- or palladium-catalyzed reaction couples a Grignard reagent with an organic halide. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by nickel or palladium. youtube.com

The regioselectivity of these reactions on the thiophene ring is crucial. The existing methyl group at the 5-position and the thian-4-ol substituent at the 2-position direct further functionalization. Electrophilic substitution on the thiophene ring is generally favored at the C5 position, followed by the C2 position. youtube.com Given that these positions are already substituted in this compound, subsequent reactions would likely target the C3 or C4 positions. However, direct C-H activation or metalation at these positions can be challenging and may require specific directing groups or catalysts to achieve high regioselectivity. nih.govuni-muenchen.de

Table 1: Common Cross-Coupling Reactions on Thiophene Derivatives

| Coupling Reaction | Organometallic Reagent | Coupling Partner | Catalyst |

| Suzuki | Organoboron (e.g., boronic acid) | Organic Halide | Palladium |

| Stille | Organotin (Stannane) | Organic Halide | Palladium |

| Heck | Alkene | Organic Halide | Palladium |

| Kumada | Grignard Reagent | Organic Halide | Nickel or Palladium |

| Negishi | Organozinc | Organic Halide | Nickel or Palladium |

Chemical Transformations Involving the Methyl Group on the Thiophene Ring

The methyl group on the thiophene ring of this compound is a site for various chemical transformations, allowing for the introduction of new functional groups.

Oxidation: The methyl group can be oxidized to afford a variety of functional groups. For instance, controlled oxidation can yield the corresponding aldehyde (2-formyl-5-methylthiophene derivative) or carboxylic acid (5-methylthiophene-2-carboxylic acid derivative). wikipedia.org The choice of oxidizing agent and reaction conditions is critical to control the extent of oxidation.

Halogenation: Free radical halogenation can introduce a halogen atom to the methyl group, forming a halomethyl derivative. This transformation provides a versatile intermediate for further nucleophilic substitution reactions.

Deprotonation/Functionalization: The methyl group can be deprotonated with a strong base to generate a carbanion, which can then react with various electrophiles to introduce a wide range of substituents.

Reactivity of the Thian Ring (Saturated Sulfur Heterocycle)

The thian ring, a saturated sulfur heterocycle, exhibits its own characteristic reactivity, which is distinct from the aromatic thiophene ring.

Studies on Ring-Opening Reactions and Their Mechanisms

The thian ring can undergo ring-opening reactions under specific conditions. These reactions often involve the cleavage of a carbon-sulfur bond. For instance, treatment with strong reducing agents or certain organometallic reagents can lead to the opening of the ring. The mechanism of these reactions can vary depending on the reagents and conditions employed, potentially proceeding through radical or ionic intermediates. Research on the ring-opening of substituted thianes is an active area, with studies focusing on understanding the factors that influence the regioselectivity and stereoselectivity of the ring cleavage. rsc.orgdntb.gov.ua

Directed Modification of the Sulfur Heteroatom (e.g., Oxidation to Sulfoxides and Sulfones)

The sulfur atom in the thian ring is susceptible to oxidation. acsgcipr.org This is a common transformation for thioethers and can be achieved using a variety of oxidizing agents. researchgate.netjchemrev.com

Oxidation to Sulfoxide (B87167): Careful control of the oxidizing agent and stoichiometry allows for the selective oxidation of the sulfide (B99878) to the corresponding sulfoxide. organic-chemistry.org Common reagents for this transformation include hydrogen peroxide, peroxy acids, and sodium periodate. jchemrev.com

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant can lead to the further oxidation of the sulfoxide to the sulfone. researchgate.netresearchgate.net Reagents like potassium permanganate (B83412) or hydrogen peroxide with a suitable catalyst are often employed for this purpose. researchgate.net

The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule.

Table 2: Oxidation Products of the Thian Ring

| Starting Material | Oxidation Product | Common Oxidizing Agents |

| Thian (Sulfide) | Thian-1-oxide (Sulfoxide) | H₂O₂, m-CPBA, NaIO₄ |

| Thian-1-oxide (Sulfoxide) | Thian-1,1-dioxide (Sulfone) | KMnO₄, excess H₂O₂ with catalyst |

Advanced Multi-Component and Cascade Reaction Investigations

The structural features of this compound make it a potential candidate for use in multi-component reactions (MCRs) and cascade reactions. researchgate.netmdpi.com MCRs are one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. mdpi.comnih.gov Cascade reactions involve a sequence of intramolecular reactions, often triggered by a single event, leading to a significant increase in molecular complexity in a single operation. nih.govacs.org

Investigations in this area could explore the use of the different reactive sites on the molecule to participate in complex transformations. For example, a reaction could be designed to involve the thiophene ring, the hydroxyl group, and an external reagent in a single pot to rapidly build complex molecular architectures. researchgate.net

Computational and Theoretical Investigations of 4 5 Methylthiophen 2 Yl Thian 4 Ol

Quantum Chemical Calculations (Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived.

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations systematically alter the positions of the atoms in a molecule to find the arrangement with the lowest energy, corresponding to the most stable conformation. For a flexible molecule like 4-(5-Methylthiophen-2-yl)thian-4-ol, which contains a rotatable bond between the thiophene (B33073) and thian rings, a comprehensive conformational analysis is crucial. This involves exploring the potential energy surface to identify all stable conformers and the energy barriers between them.

With an optimized geometry, the electronic structure can be analyzed in detail. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of chemical reactivity and electronic transition properties. Analysis of the charge distribution, often visualized through Mulliken or Natural Population Analysis (NPA) charges, reveals the partial charges on each atom, providing insight into the molecule's polarity and potential for intermolecular interactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| Band Gap (LUMO-HOMO) | 5.15 |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule from a chemical reactivity perspective. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the regions around the oxygen and sulfur atoms. Conversely, areas of positive potential (colored blue) are electron-poor and prone to nucleophilic attack, often found around hydrogen atoms, particularly the hydroxyl proton.

In Silico Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

Theoretical calculations of vibrational frequencies are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often systematically scaled to account for anharmonicity and other limitations of the theoretical model. Comparing the scaled theoretical spectrum with an experimental spectrum allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-H stretches, C-S stretches of the thiophene and thian rings, and the O-H stretch of the hydroxyl group. For thiophene derivatives, characteristic ring stretching and bending vibrations are expected in the fingerprint region of the IR and Raman spectra. iosrjournals.org

Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Vibrational Assignment |

| O-H | 3550 | 3500 | Stretching |

| C-H (Aromatic) | 3100 | 3080 | Stretching |

| C-H (Aliphatic) | 2950 | 2930 | Stretching |

| C=C (Thiophene) | 1550 | 1540 | Ring Stretching |

| C-S (Thiophene) | 840 | 835 | Stretching |

| C-S (Thian) | 680 | 675 | Stretching |

Computation of NMR Chemical Shifts and Their Correlation with Experimental Values

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. The computational prediction of ¹H and ¹³C NMR chemical shifts serves as a powerful complement to experimental data, aiding in the correct assignment of signals and the confirmation of proposed structures. researchgate.netmdpi.com

The standard approach for calculating NMR chemical shifts involves the use of the Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT). researchgate.net The process begins with the optimization of the molecule's geometry to find its most stable conformation(s). For a flexible molecule like this compound, this involves exploring the potential energy surface to identify all significant low-energy conformers. The NMR shielding constants are then calculated for each conformer.

The final predicted chemical shifts are obtained by averaging the shielding constants of the individual conformers, weighted by their Boltzmann population at a given temperature. nih.gov These calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ(TMS) - σ(sample). A more accurate method involves linear regression analysis of the calculated shielding constants against experimental chemical shifts for a set of related compounds, which can correct for systematic errors in the calculations. researchgate.netmdpi.com

For this compound, key ¹³C chemical shifts of interest would include the quaternary carbon of the thian ring attached to the hydroxyl group and the thiophene ring, the carbons of the thiophene ring, and the methyl carbon. In the ¹H NMR spectrum, the chemical shifts of the thiophene protons and the protons of the thian ring would be of particular importance. The accuracy of these predictions is typically high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable with modern computational methods. nih.gov

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shift Correlation This table is a hypothetical representation based on typical data from computational NMR studies.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Δδ (ppm) |

|---|---|---|---|

| C4 (Thian) | 75.2 | 74.8 | 0.4 |

| C2 (Thiophene) | 145.8 | 145.1 | 0.7 |

| C5 (Thiophene) | 138.5 | 137.9 | 0.6 |

| CH₃ | 15.1 | 14.9 | 0.2 |

| H3 (Thiophene) | 6.98 | 6.95 | 0.03 |

| H4 (Thiophene) | 6.72 | 6.70 | 0.02 |

Simulation of UV-Vis and Emission Spectra

The electronic absorption and emission properties of a molecule are critical to understanding its potential applications in areas such as optoelectronics. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis and fluorescence spectra. nih.govrsc.org

The process begins with the optimization of the ground state geometry of the molecule. This geometry is then used to calculate the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum. rsc.org To simulate the emission spectrum, the geometry of the first excited state is optimized, and then the energy difference between the first excited state and the ground state at this geometry is calculated.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the thiophene ring. The presence of the methyl group and the thianol substituent can influence the energy of these transitions, causing shifts in the absorption maxima. TD-DFT calculations can predict these shifts and help in the interpretation of the experimental spectrum. The choice of the functional and basis set is crucial for obtaining accurate results, and a range of functionals, including global and range-separated hybrids, are often tested to find the best agreement with experimental data. rsc.orgmdpi.com

Table 2: Simulated UV-Vis Absorption Data for a Thiophene Derivative This table is a hypothetical representation based on typical TD-DFT output.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.59 | 270 | 0.45 |

| HOMO-1 → LUMO | 5.12 | 242 | 0.12 |

| HOMO → LUMO+1 | 5.45 | 227 | 0.08 |

Mechanistic Insights from Computational Studies of Reaction Pathways and Transition States

Theoretical Exploration of Alkylthianol Reactivity

Computational chemistry provides a powerful lens through which to view the reactivity of molecules like this compound. By calculating various thermodynamic and electronic parameters, we can predict how the molecule will behave in different chemical environments. nih.gov

The reactivity of an alkylthianol is influenced by the functional groups present, in this case, the hydroxyl group, the thian ring, and the methyl-substituted thiophene ring. DFT calculations can be used to determine a range of reactivity descriptors. mdpi.commdpi.com These include:

Bond Dissociation Enthalpy (BDE): The BDE of the O-H bond in the hydroxyl group is a key indicator of the molecule's potential as a hydrogen atom donor, which is relevant to its antioxidant activity.

Ionization Potential (IP) and Electron Affinity (EA): These values help in understanding the molecule's ability to donate or accept electrons, which is crucial for predicting its behavior in redox reactions.

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) provide a general overview of the molecule's reactivity. nih.gov

For this compound, theoretical studies can compare the reactivity of the O-H bond to that of C-H bonds in the thian and methyl groups, providing insights into the most likely sites of radical attack.

Elucidation of Reaction Mechanisms for Thiophene Functionalization

The synthesis of this compound likely involves the reaction of a Grignard reagent derived from 2-bromo-5-methylthiophene (B1266114) with thian-4-one. Computational chemistry can be used to elucidate the detailed mechanism of such reactions. chem-station.commasterorganicchemistry.com

The addition of a Grignard reagent to a ketone can proceed through different pathways, including a polar mechanism or a single-electron transfer (SET) mechanism. chem-station.com In the polar mechanism, the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon. In the SET mechanism, an electron is first transferred from the Grignard reagent to the ketone, forming a radical anion and a radical cation, which then combine.

Computational studies can map out the potential energy surfaces for both pathways. This involves locating the transition state structures and calculating the activation barriers for each step. researchgate.net By comparing the energy barriers, the most likely reaction mechanism can be determined. These studies can also investigate the role of the solvent, which is known to have a significant effect on the course of Grignard reactions. acs.org

Molecular Dynamics Simulations for Dynamic Behavior Studies

Investigation of Molecular Flexibility and Rotational Barriers

While static quantum chemical calculations provide information about stable conformations and energy barriers, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, a key aspect of its flexibility is the rotation around the single bond connecting the thiophene ring and the thian ring.

The torsional profile for this rotation can be calculated using DFT by performing a relaxed potential energy surface scan. This involves systematically changing the dihedral angle and optimizing the rest of the molecular geometry at each step. acs.org The result is a plot of energy versus dihedral angle, which reveals the rotational barriers and the energies of the different conformational minima. nsf.govresearchgate.net

MD simulations can then be used to study how the molecule explores these different conformations at a given temperature. By analyzing the trajectory of the simulation, one can determine the populations of the different conformers and the rates of interconversion between them. This provides a more complete picture of the molecule's flexibility and dynamic behavior in solution. acs.org

Assessment of Solvent Effects on Molecular Conformation and Properties

No published data is available.

Theoretical Characterization of Intermolecular and Supramolecular Interactions

No published data is available.

Quantification of Non-Covalent Interactions (e.g., van der Waals, C-H...O)

No published data is available.

Theoretical Studies of Molecular Recognition and Host-Guest Interactions (in a chemical context)

No published data is available.

Computational Modeling of Charge Transport Properties

No published data is available.

Derivatization Chemistry and Advanced Functional Group Modification of 4 5 Methylthiophen 2 Yl Thian 4 Ol

Strategic Derivatization of the Tertiary Hydroxyl Group

The tertiary hydroxyl group in 4-(5-Methylthiophen-2-yl)thian-4-ol presents a prime site for chemical modification, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the compound's polarity, solubility, and reactivity.

Synthesis of Ester and Ether Derivatives

Esterification and etherification are fundamental reactions for derivatizing the tertiary hydroxyl group. The synthesis of ester derivatives can be achieved through various methods, including the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method is effective for coupling the tertiary alcohol with a range of carboxylic acids. Another approach involves the use of acyl chlorides in the presence of a base to neutralize the HCl byproduct.

Ether derivatives are typically synthesized via Williamson ether synthesis, where the alkoxide of the tertiary alcohol reacts with an alkyl halide. Due to the steric hindrance of the tertiary alcohol, this reaction may require more forcing conditions, such as the use of a strong base like sodium hydride to form the alkoxide.

Table 1: Examples of Ester and Ether Derivatives and Synthesis Methods

| Derivative Type | Reagents | Reaction Conditions |

| Acetate Ester | Acetic anhydride (B1165640), Pyridine (B92270) | Room Temperature |

| Benzoate Ester | Benzoyl chloride, Triethylamine | 0 °C to Room Temperature |

| Methyl Ether | Sodium hydride, Methyl iodide | Reflux in THF |

| Benzyl Ether | Potassium hydride, Benzyl bromide | Room Temperature to 50°C |

Application of Silylation for Enhanced Analytical Characterization

Silylation is a crucial technique for enhancing the volatility and thermal stability of this compound, thereby improving its suitability for gas chromatography (GC) and mass spectrometry (MS) analysis. The introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, masks the polar hydroxyl group, reducing intermolecular hydrogen bonding.

Common silylating agents include trimethylchlorosilane (TMCS), hexamethyldisilazane (B44280) (HMDS), and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out in an aprotic solvent in the presence of a base like pyridine or imidazole (B134444) to catalyze the reaction and scavenge the acidic byproduct. gelest.comorganic-chemistry.org For more sterically hindered tertiary alcohols, a combination of trimethyliodosilane and hexamethyldisilazane can be employed. gelest.com Dehydrogenative silylation, using a hydrosilane in the presence of a catalyst, offers a milder alternative that avoids the formation of salt byproducts. organic-chemistry.orggelest.com

Introduction of Robust Protecting Groups for Multi-Step Syntheses

In the context of multi-step syntheses, the tertiary hydroxyl group often needs to be protected to prevent it from interfering with subsequent reactions. wikipedia.org The choice of protecting group is critical and depends on the specific reaction conditions to be employed in the synthetic sequence. wikipedia.orgnumberanalytics.com

Common protecting groups for tertiary alcohols include silyl ethers like TBDMS and triisopropylsilyl (TIPS), which offer a range of stabilities and can be selectively removed. chemistrysteps.comlibretexts.org For instance, TBDMS ethers are generally stable to a wide range of non-acidic conditions but can be cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.com Other useful protecting groups include the tetrahydropyranyl (THP) ether, which is stable to basic and nucleophilic reagents but is readily removed under acidic conditions. chemistrysteps.com Benzyl (Bn) ethers are also employed and can be removed by hydrogenolysis. libretexts.org

Table 2: Common Protecting Groups for the Tertiary Hydroxyl Group

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | TBAF, Acetic Acid |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | TBAF, HF |

| Tetrahydropyranyl | THP | Dihydropyran, p-TsOH | Aqueous Acid |

| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C |

Tailored Derivatization of the Thiophene (B33073) Moiety for Enhanced Chemical Properties

The thiophene ring in this compound is another key site for modification, allowing for the modulation of the molecule's electronic properties and the extension of its π-system. wikipedia.org

Controlled Halogenation and Subsequent Cross-Coupling for Extended π-Systems

Halogenation of the thiophene ring provides a versatile handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions. numberanalytics.comjcu.edu.au The 5-position of the 2-methylthiophene (B1210033) moiety is susceptible to electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for selective bromination or chlorination, respectively. google.com

The resulting halothiophenes can then participate in a variety of cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, to form new carbon-carbon bonds. mdpi.comresearchgate.netthieme.de These reactions are invaluable for extending the π-conjugated system of the molecule, which can have significant effects on its optical and electronic properties. For instance, a Suzuki coupling with an arylboronic acid can introduce a new aromatic ring, leading to a more extended π-system. mdpi.com

Table 3: Examples of Cross-Coupling Reactions on Halogenated Thiophene Derivatives

| Reaction Name | Coupling Partners | Catalyst | Resulting Structure |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl system |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl or vinyl system |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base | Aryl-substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | Aryl-substituted alkyne |

Introduction of Electron-Donating or Electron-Withdrawing Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene ring can significantly alter the electronic properties of the molecule. organic-chemistry.org The electron-donating nature of the sulfur atom in thiophene makes it more reactive towards electrophilic substitution than benzene (B151609). numberanalytics.com

Electron-Donating Groups: The introduction of EDGs, such as alkoxy or amino groups, increases the electron density of the thiophene ring, which can enhance its reactivity in electrophilic aromatic substitution reactions and influence its photophysical properties. researchgate.netosti.gov

Electron-Withdrawing Groups: Conversely, the introduction of EWGs, such as nitro, cyano, or carbonyl groups, decreases the electron density of the thiophene ring. rsc.orgnih.govacs.org This modification makes the ring less susceptible to electrophilic attack and can be used to tune the molecule's redox potential and its behavior in electronic devices. Friedel-Crafts acylation, for example, can introduce a keto group onto the thiophene ring. numberanalytics.com

The strategic placement of these substituents allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net

Scientific Data Unvailable for Derivatization of this compound

A comprehensive review of available scientific literature and chemical databases has revealed no specific information on the derivatization chemistry, material science applications, or stereoselective strategies for the compound this compound.

Despite extensive searches for research pertaining to the functionalization of this specific molecule, no studies detailing its use in the development of photochromic systems, polymeric components, or the exploration of its chiral properties could be identified. The scientific community has, to date, not published any papers or patents that would allow for a detailed and accurate discussion of the topics outlined in the requested article.

While the broader field of thiophene chemistry is rich with examples of derivatives for material science, these general findings cannot be accurately extrapolated to the specific structural and chemical properties of this compound without dedicated research. The presence of the thian-4-ol moiety alongside the methyl-substituted thiophene ring presents a unique chemical entity for which derivatization pathways and subsequent material properties have not been explored or documented in the public domain.

Therefore, the generation of a scientifically accurate and informative article focusing solely on the specified derivatization chemistry and advanced functional group modifications of this compound is not possible at this time due to the absence of foundational research data. Any attempt to create such an article would be based on speculation and would not meet the standards of scientific accuracy.

Further research into the synthesis and reactivity of this compound is required before a meaningful discussion of its derivatization for advanced applications can take place.

Applications of 4 5 Methylthiophen 2 Yl Thian 4 Ol As a Versatile Chemical Intermediate and Building Block

Utility in the Synthesis of Complex and Architecturally Diverse Organic Molecules

The structure of 4-(5-methylthiophen-2-yl)thian-4-ol makes it a valuable precursor in the synthesis of more complex and architecturally diverse organic molecules. The tertiary alcohol group on the thiane (B73995) ring can be a key functional handle for a variety of transformations. For instance, dehydration of the alcohol would lead to the formation of a double bond, creating a thienyl-substituted thiane derivative. This new olefinic bond could then participate in a range of addition reactions, such as hydrogenation, halogenation, or epoxidation, further diversifying the molecular scaffold.

Moreover, the thiophene (B33073) ring itself is amenable to various synthetic modifications. The methyl group at the 5-position can be functionalized, for example, through radical bromination, to introduce a handle for further carbon-carbon bond formation. The thiophene ring can also undergo electrophilic substitution reactions, although the substitution pattern would be directed by the existing substituents.

The combination of the reactive alcohol and the modifiable thiophene ring within the same molecule allows for a stepwise or combinatorial approach to the synthesis of complex structures. This could be particularly useful in the generation of libraries of related compounds for screening in drug discovery or materials science applications.

Its Role as a Monomer or Component in the Construction of Functional Polymeric Materials with Thiophene Units

Thiophene-containing polymers are a well-established class of materials with interesting electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound this compound could potentially serve as a monomer or a comonomer in the synthesis of novel functional polymers.

The thiophene unit can be polymerized through various coupling reactions, such as Stille, Suzuki, or oxidative polymerization, to form polythiophenes. The thiane-4-ol moiety would act as a bulky substituent on the polymer backbone. The presence of this substituent could significantly influence the properties of the resulting polymer by affecting its solubility, processability, and solid-state morphology. The hydroxyl group could also be used for post-polymerization modification, allowing for the attachment of other functional groups to tune the polymer's properties.

| Potential Polymerization Strategies | Description | Anticipated Polymer Properties |

| Oxidative Polymerization | Chemical or electrochemical oxidation of the thiophene ring to form polythiophene. | Potentially improved solubility due to the thiane-4-ol substituent. |

| Cross-Coupling Reactions (e.g., Stille, Suzuki) | Conversion of the thiophene ring to a dihalo- or diboronic acid/ester derivative for subsequent polymerization. | Tunable electronic properties and processability. |

| Ring-Opening Metathesis Polymerization (ROMP) | If the thiane ring can be functionalized to contain a strained olefin, ROMP could be a viable polymerization method. | Potentially novel polymer architectures with unique properties. |

This table presents hypothetical polymerization strategies and anticipated properties based on the known chemistry of thiophene and its derivatives. Experimental validation would be required.

Precursor in the Development of Novel Heterocyclic Systems with Tunable Properties

The unique combination of a thiophene and a thiane ring in this compound makes it an interesting starting material for the synthesis of novel, more complex heterocyclic systems. The reactivity of the tertiary alcohol is key to this potential application. For example, treatment with a strong acid could induce a pinacol-type rearrangement, potentially leading to a spirocyclic system or a ring-expanded product.

Furthermore, intramolecular cyclization reactions could be envisioned. If the methyl group on the thiophene ring were to be functionalized to an appropriate group, it could react with the hydroxyl group on the thiane ring to form a new fused or bridged heterocyclic system. The resulting complex heterocycles could possess unique three-dimensional structures and potentially interesting biological or material properties. The ability to tune the properties of these new systems would depend on the specific reaction pathways chosen and the subsequent modifications performed.

Contribution to the Design and Synthesis of Innovative Molecular Scaffolds for Fundamental Chemical Research

The development of new molecular scaffolds is crucial for advancing fundamental chemical research, providing new platforms for studying chemical reactivity, catalysis, and molecular recognition. The compound this compound represents a novel scaffold that combines the aromatic, electron-rich nature of thiophene with the flexible, non-planar structure of the thiane ring.

This scaffold could be used to design and synthesize new ligands for catalysis. The sulfur atoms in both the thiophene and thiane rings, along with the oxygen atom of the hydroxyl group, could act as coordination sites for metal ions. The specific geometry of the scaffold could enforce a particular coordination environment around the metal center, potentially leading to catalysts with high selectivity and activity.

Future Directions and Emerging Research Avenues in the Chemistry of 4 5 Methylthiophen 2 Yl Thian 4 Ol

Development of Next-Generation, Highly Efficient, and Sustainable Synthetic Routes

The future of synthesizing 4-(5-methylthiophen-2-yl)thian-4-ol and related structures will be heavily influenced by the principles of green and sustainable chemistry. nih.govresearchgate.net Traditional multi-step syntheses often rely on harsh reagents and generate significant waste. Next-generation routes will aim to improve efficiency, reduce environmental impact, and enhance safety.

Key research avenues include:

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation. researchgate.netsci-hub.se The synthesis of heterocyclic compounds, in particular, has benefited from this technology. researchgate.net A future flow process for this compound could involve the telescoped reaction of lithiated 2-methylthiophene (B1210033) with thian-4-one, minimizing the handling of pyrophoric organolithium reagents and improving reproducibility.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization and the formation of complex molecular architectures under mild conditions. rsc.org Research could explore the photocatalytic coupling of 2-methylthiophene with a suitable thiane (B73995) precursor, potentially avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. rsc.orgresearchgate.netnih.gov

Biocatalysis and Biosynthesis: Harnessing enzymes or engineered microorganisms for the synthesis of thiophene-containing compounds is a promising sustainable strategy. mdpi.com While the direct biosynthesis of this compound is a long-term goal, the enzymatic reduction of a precursor ketone or the use of enzymes to catalyze key bond-forming reactions could offer a greener alternative to traditional chemical methods.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Flow Chemistry | Improved safety, scalability, and reproducibility. researchgate.netsci-hub.se | Development of a continuous process for the Grignard or organolithium addition to thian-4-one. |

| Photocatalysis | Mild reaction conditions, high selectivity, and use of renewable energy sources. rsc.org | Exploring C-H functionalization of 2-methylthiophene followed by coupling with a thiane derivative. researchgate.netnih.gov |

| Biocatalysis | High stereoselectivity, mild conditions, and reduced environmental impact. mdpi.com | Screening for enzymes that can catalyze the key bond formation or stereoselective reduction. |

Integration of Advanced Spectroscopic Probes for In-Situ and Real-Time Reaction Monitoring

To optimize the synthetic routes described above, a detailed understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential. Process Analytical Technology (PAT) provides a framework for achieving this through real-time monitoring and control. nih.govvdu.ltstepscience.com The integration of advanced spectroscopic probes is central to this approach. americanpharmaceuticalreview.comrsc.org

Future research will likely involve:

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful technique for monitoring the concentration of reactants, intermediates, and products in real-time. mt.comclairet.co.uk For the synthesis of this compound, an in-situ FTIR probe could be used to monitor the consumption of the thian-4-one starting material and the formation of the tertiary alcohol product, providing critical data for reaction optimization and ensuring reaction completion. acs.orgyoutube.comnih.gov

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly well-suited for monitoring reactions in heterogeneous mixtures and for analyzing vibrational modes of non-polar bonds. clairet.co.ukyoutube.com It could be employed to study the formation of the thiophene (B33073) ring in precursor synthesis or to monitor crystallisation processes if the product is a solid.

Flow NMR: The application of Nuclear Magnetic Resonance (NMR) spectroscopy in a flow setup allows for the detailed structural characterization of reaction intermediates and products without the need for manual sampling. rsc.org This would be invaluable for mechanistic studies of the synthesis of this compound.

| Spectroscopic Probe | Information Gained | Application in Synthesis |

| In-Situ FTIR | Real-time concentration profiles of reactants, intermediates, and products. mt.comclairet.co.uk | Monitoring the Grignard/organolithium addition to thian-4-one; endpoint determination. acs.orgyoutube.com |

| Raman Spectroscopy | Vibrational information, particularly for non-polar bonds and solid phases. clairet.co.ukyoutube.com | Analysis of heterogeneous reaction mixtures; monitoring crystallisation. |

| Flow NMR | Detailed structural information of all species in solution. rsc.org | Mechanistic studies; identification of transient intermediates. |

Application of Machine Learning and Artificial Intelligence in Computational Design and Prediction of Reactivity

For this compound, these computational tools can be applied in several ways:

AI-Driven Retrosynthesis: Algorithms trained on vast reaction databases can propose novel and efficient synthetic pathways to a target molecule. chemcopilot.comchemrxiv.orgresearchgate.net An AI retrosynthesis tool could suggest new disconnections for this compound, potentially uncovering more efficient routes than those currently devised by human chemists. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its properties or activity. nih.govnih.gov By developing QSAR models for a series of derivatives of this compound, researchers could predict their reactivity, solubility, or potential biological activity, thereby guiding the synthesis of new analogues with desired properties. youtube.combiolscigroup.usyoutube.com

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govnih.gov It can be used to calculate reaction energies, transition state structures, and spectroscopic properties, providing deep mechanistic insights. mdpi.comresearchgate.netstackexchange.com For instance, DFT calculations could be used to elucidate the mechanism of a novel photocatalytic synthesis of this compound or to predict its conformational preferences.

| Computational Tool | Application Area | Expected Outcome |

| AI Retrosynthesis | Synthetic Route Design | Novel and optimized synthetic pathways to the target molecule and its derivatives. chemrxiv.orgresearchgate.net |

| QSAR Modeling | Property Prediction | Prediction of reactivity, solubility, and biological activity for new analogues. nih.govnih.gov |

| DFT Calculations | Mechanistic Studies | Detailed understanding of reaction mechanisms, transition states, and molecular properties. nih.govmdpi.com |

Exploration of Supramolecular Assembly Principles Based on the Compound's Unique Structural Motifs

The molecular structure of this compound contains several features that could be exploited in the design of novel supramolecular materials. Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. hi.is

Future research in this area could focus on:

Hydrogen Bonding: The tertiary alcohol group is a classic hydrogen bond donor and acceptor. youtube.com This functionality can be used to direct the self-assembly of the molecule into one-, two-, or three-dimensional networks. acs.orglibretexts.orgnih.goventechonline.com The interplay between the hydroxyl group and the sulfur atoms in the thiane and thiophene rings could lead to unique hydrogen bonding motifs.

π-π Stacking: The electron-rich thiophene ring can participate in π-π stacking interactions, which are crucial for the organization of many organic electronic materials. The interaction between thiophene rings of adjacent molecules could lead to the formation of columnar or lamellar structures.

Supramolecular Gels: The combination of hydrogen bonding and other weak interactions could enable this compound or its derivatives to act as low-molecular-weight gelators, forming supramolecular gels in appropriate solvents. hi.ismdpi.comnih.gov These "smart" materials can respond to external stimuli such as heat, light, or chemical analytes, making them attractive for applications in sensing and controlled release. nih.govrsc.org

| Structural Motif | Supramolecular Interaction | Potential Application |

| Hydroxyl Group | Hydrogen Bonding youtube.comlibretexts.org | Formation of ordered crystalline structures, co-crystals, and molecular networks. |

| Thiophene Ring | π-π Stacking | Design of organic semiconducting materials; self-assembled monolayers. |

| Combined Motifs | Multiple Weak Interactions | Development of responsive supramolecular gels for sensing or drug delivery. mdpi.comnih.gov |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(5-Methylthiophen-2-yl)thian-4-ol?

The synthesis typically involves coupling thiophene derivatives with thian-4-ol precursors. Key steps include:

- Regioselective functionalization : Reacting 5-methylthiophene-2-carboxylic acid derivatives with thian-4-ol under nucleophilic or electrophilic conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Acid/Base Catalysis : Optimizing pH to enhance reaction efficiency, as seen in analogous heterocyclic syntheses (e.g., thiazole derivatives) .

- Purification : Recrystallization from ethanol or DMF-acetic acid mixtures to achieve >95% purity, followed by characterization via NMR and IR .

Q. What analytical techniques are critical for confirming the structure of this compound?

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., -OH, thiophene C-S stretching) .

- Microanalysis : Combustion analysis for C, H, N, and S to validate purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

X-ray crystallography provides atomic-level structural insights:

- Data Collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

- Validation : Cross-check with WinGX/ORTEP for thermal ellipsoid visualization and packing diagrams . Example: A similar thiophene-thianol derivative showed a dihedral angle of 15.2° between the thiophene and thian-4-ol rings, resolved via SHELX refinement .

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) require:

- Multi-Technique Correlation : Compare NMR, IR, and MS data to identify outliers. For instance, anomalous H NMR signals may indicate tautomerism or solvent interactions .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental results .

- Isotopic Labeling : Introduce O or deuterated analogs to trace unexpected peaks in complex mixtures .

Q. What strategies optimize regioselective functionalization of this compound?

Regioselectivity is influenced by:

- Electrophilic Aromatic Substitution (EAS) : Direct substituents to electron-rich positions using Lewis acids (e.g., AlCl) .

- Protecting Groups : Temporarily block reactive sites (e.g., -OH via silylation) to direct reactions to the thiophene ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on specific positions, as demonstrated in thiazole syntheses .

Data-Driven Research Challenges

Q. How can researchers analyze the compound’s reactivity in biological systems?

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .

- Metabolic Stability : Use LC-MS to track degradation products in liver microsomes .

- Docking Studies : Molecular docking (AutoDock Vina) to predict binding modes with proteins, leveraging crystallographic data .

Q. What computational tools are recommended for modeling the compound’s electronic properties?

- DFT Calculations : Gaussian or ORCA for HOMO-LUMO gaps and electrostatic potential maps .

- Molecular Dynamics (MD) : GROMACS to simulate solvation effects and conformational flexibility .

- QSPR Models : Relate substituent effects to biological activity using CODESSA or Dragon descriptors .

Tables for Key Data

Table 1: Common Synthetic Routes for Analogous Compounds

| Reaction Type | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 69–85 | KOH, EtOH, 72 hr reflux | |

| Cross-Coupling | 75–90 | Pd(PPh), DMF, 80°C |

Table 2: Critical Crystallographic Parameters

| Parameter | Value | Software Used | Reference |

|---|---|---|---|

| R-factor | <0.05 | SHELXL | |

| Bond Length (C-S) | 1.76–1.82 Å | WinGX/ORTEP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.